
1,1'-(1-Phenylpropane-1,2-diylidene)dihydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine is an organic compound with the molecular formula C9H12N4 It is a derivative of hydrazine and features a phenyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under controlled conditions. One common method is the condensation reaction between phenylhydrazine and 1-phenyl-2-propanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropane oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,2-Propanediylidene)dihydrazine: A similar compound with a propane backbone but without the phenyl group.
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Uniqueness
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine is unique due to the presence of both a phenyl group and a propane backbone, which confer distinct chemical and biological properties. This combination allows for a range of reactions and applications that are not possible with simpler hydrazine derivatives.
Propiedades
Número CAS |
87163-32-4 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
(1-hydrazinylidene-1-phenylpropan-2-ylidene)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-7(12-10)9(13-11)8-5-3-2-4-6-8/h2-6H,10-11H2,1H3 |
Clave InChI |
OINJDSQCMZGUBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)C(=NN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


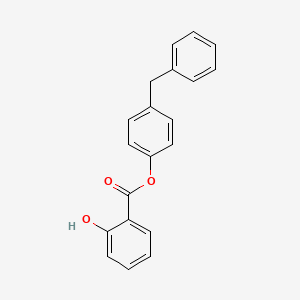
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
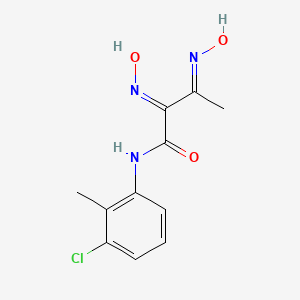
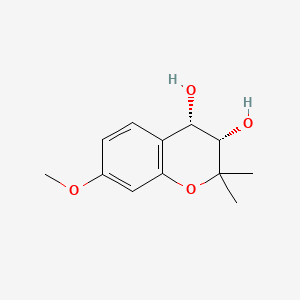
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)

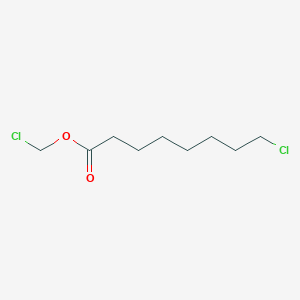
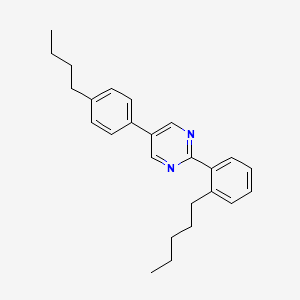
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)


![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
